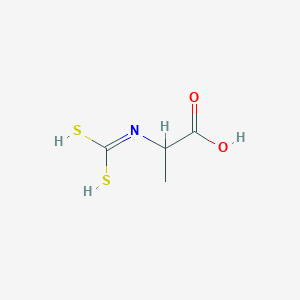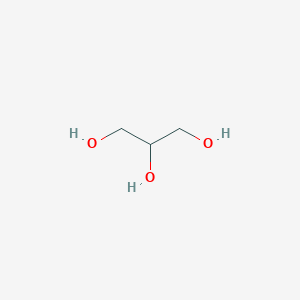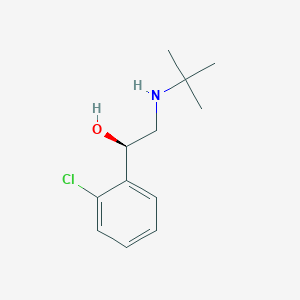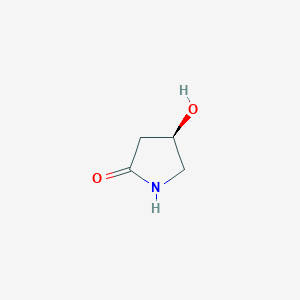
2-(Dithiocarboxyamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dithiocarboxyamino)propanoic acid (DTCAP) is a chemical compound that has been used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-(Dithiocarboxyamino)propanoic acid's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological systems.
Biochemische Und Physiologische Effekte
2-(Dithiocarboxyamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential use in cancer treatment. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Dithiocarboxyamino)propanoic acid in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that 2-(Dithiocarboxyamino)propanoic acid can be unstable in solution and may require special storage conditions to maintain its activity.
Zukünftige Richtungen
There are several future directions for research on 2-(Dithiocarboxyamino)propanoic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand 2-(Dithiocarboxyamino)propanoic acid's mechanism of action and its effects on biological systems. Finally, research on the potential use of 2-(Dithiocarboxyamino)propanoic acid in neurodegenerative diseases, such as Alzheimer's disease, is also an area of interest.
Synthesemethoden
The synthesis of 2-(Dithiocarboxyamino)propanoic acid involves the reaction of 2-aminoacrylate with carbon disulfide to form 2-(dithiocarboxyamino)acrylate. The resulting compound is then hydrolyzed with hydrochloric acid to produce 2-(Dithiocarboxyamino)propanoic acid. This method has been used in several studies to produce 2-(Dithiocarboxyamino)propanoic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(Dithiocarboxyamino)propanoic acid has been used in scientific research to study its effects on biological systems. It has been shown to have antioxidant properties and can scavenge free radicals. 2-(Dithiocarboxyamino)propanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been used in studies to investigate its effects on the immune system, cardiovascular system, and nervous system.
Eigenschaften
CAS-Nummer |
153116-35-9 |
|---|---|
Produktname |
2-(Dithiocarboxyamino)propanoic acid |
Molekularformel |
C4H7NO2S2 |
Molekulargewicht |
165.2 g/mol |
IUPAC-Name |
2-(dithiocarboxyamino)propanoic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
InChI-Schlüssel |
WRYBBWDLDMVVKB-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C(=O)O)N=C(S)S |
SMILES |
CC(C(=O)O)NC(=S)S |
Kanonische SMILES |
CC(C(=O)O)N=C(S)S |
Synonyme |
Alanine, N-(dithiocarboxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)



